

Application Notes and Protocols: Conjugation of BP Fluor 405 to Primary Antibodies

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Compound of Interest

Compound Name: BP Fluor 405 Acid

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Introduction

This document provides a detailed protocol for the covalent conjugation of the blue-fluorescent dye, BP Fluor 405, to primary antibodies. This procedure is essential for researchers who require directly labeled primary antibodies for various applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy. Direct conjugation allows for a streamlined experimental workflow by eliminating the need for secondary antibodies, thereby reducing potential background signal and enabling multiplexing with antibodies from the same host species.^{[1][2]}

The protocol described herein focuses on the reaction between an amine-reactive form of BP Fluor 405 (BP Fluor 405 NHS Ester) and the primary amines of lysine residues on the antibody. This method is one of the most common and effective strategies for antibody labeling.^{[3][4]} We will cover antibody preparation, the conjugation reaction, purification of the conjugate, and determination of the degree of labeling (DOL).

Principle of the Reaction

The conjugation chemistry relies on the reaction of an N-hydroxysuccinimide (NHS) ester of BP Fluor 405 with the primary amino groups ($-NH_2$) found on lysine residues and the N-terminus of the antibody. This reaction, which is most efficient at a slightly alkaline pH (8.0-8.5), results in the formation of a stable amide bond, covalently linking the fluorophore to the antibody.^{[4][5]}

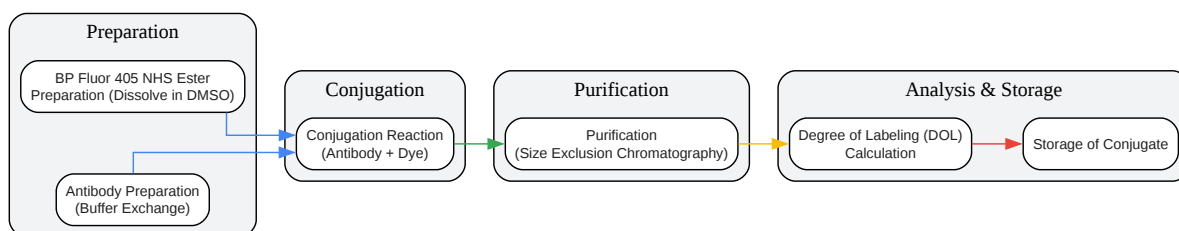
Materials and Methods

Materials Required

- Primary Antibody: Purified and at a concentration of >0.5 mg/mL in a buffer free of primary amines (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA).[2][5]
- BP Fluor 405 NHS Ester: Lyophilized.
- Reaction Buffer: 10 mM PBS, pH 7.4 or 1 M NaHCO₃, pH 8.5.[6]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.[5][7][8]
- Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or hydroxylamine.
- Storage Buffer: PBS with 0.1% bovine serum albumin (BSA) and 0.02-0.05% sodium azide.[6]
- Spectrophotometer

Experimental Workflow

The overall workflow for the conjugation of BP Fluor 405 to a primary antibody is depicted below.



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Caption: Experimental workflow for primary antibody conjugation.

Detailed Protocol

1. Antibody Preparation

- **Buffer Exchange:** The antibody must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the antibody for reaction with the NHS ester.[5] If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., 10 mM PBS, pH 7.4) using dialysis or a desalting column.[5]
- **Concentration:** The recommended antibody concentration is 2 mg/mL for optimal labeling.[5] [6] If the antibody concentration is below 2 mg/mL, the conjugation efficiency may be reduced.[5]

2. BP Fluor 405 NHS Ester Preparation

- Immediately before use, dissolve the lyophilized BP Fluor 405 NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[4]

3. Conjugation Reaction

- **Molar Ratio:** The optimal molar ratio of dye to antibody can vary and should be determined empirically. A good starting point is a 10:1 molar ratio of BP Fluor 405 NHS ester to the antibody.[4]
- **Reaction Setup:**
 - Add the appropriate volume of the reaction buffer to the antibody solution to achieve a final pH of 8.0-8.5 for efficient conjugation.[4]
 - Add the calculated volume of the BP Fluor 405 NHS ester stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[4][6]

4. Purification of the Conjugated Antibody

- It is crucial to remove any unconjugated BP Fluor 405 to prevent background fluorescence and to accurately determine the degree of labeling.[7][8]
- Size Exclusion Chromatography: Use a pre-equilibrated size exclusion column (e.g., Sephadex G-25) or a spin desalting column to separate the larger antibody-dye conjugate from the smaller, unbound dye molecules.[5]
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Apply the conjugation reaction mixture to the column.
 - Elute with PBS and collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.[9] An optimal DOL is typically between 2 and 10 for antibodies.[7]

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of BP Fluor 405 (approximately 402 nm, A_{max}).[10][11][12]
 - If the absorbance reading is >2.0 , dilute the sample and record the dilution factor.[7][8]
- Calculation:
 - Protein Concentration:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$
 - Where:
 - A_{280} is the absorbance of the conjugate at 280 nm.

- A_{max} is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
- CF is the correction factor for the dye's absorbance at 280 nm (A_{280} of the dye / A_{max} of the dye).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (for IgG, typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[7\]](#)
- Dye Concentration:
 - Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - Where:
 - ϵ_{dye} is the molar extinction coefficient of BP Fluor 405 (typically $\sim 35,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[11\]](#)[\[12\]](#)
- Degree of Labeling (DOL):
 - $\text{DOL} = \text{Molar concentration of dye} / \text{Molar concentration of protein}$ [\[8\]](#)

6. Storage of the Conjugated Antibody

- Fluorescently conjugated antibodies should be stored at 2-8°C and protected from light.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Do not freeze fluorescently labeled antibodies as this can lead to degradation.[\[13\]](#)[\[14\]](#)
- For long-term storage, consider adding a stabilizing agent like glycerol to a final concentration of 50%, which can help prevent freeze-thaw damage if freezing is absolutely necessary, though storage at 4°C is generally recommended.[\[14\]](#)[\[16\]](#)
- Store in dark vials or wrap vials in aluminum foil to prevent photobleaching.[\[14\]](#)[\[15\]](#)

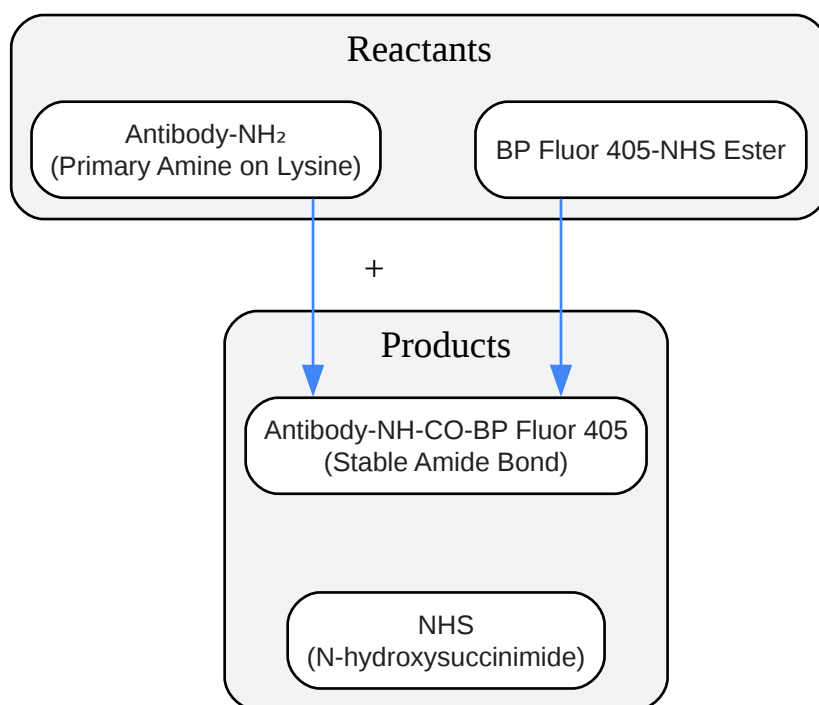
Data Presentation

Parameter	Recommended Value/Range	Reference
Antibody Concentration	>0.5 mg/mL (ideally 2 mg/mL)	[2] [5] [6]
Reaction Buffer pH	8.0 - 8.5	[4]
Molar Ratio (Dye:Antibody)	10:1 (starting point)	[4]
Incubation Time	1 hour	[4] [6]
Incubation Temperature	Room Temperature	[4]
Optimal Degree of Labeling (DOL)	2 - 10	[7]
Storage Temperature	2 - 8°C	[13] [15]

Signaling Pathway and Logical Relationship Diagrams

Chemical Reaction of Conjugation

The following diagram illustrates the chemical reaction between the primary amine of a lysine residue on the antibody and the NHS ester of BP Fluor 405.



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Caption: Amine-reactive conjugation chemistry.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of BP Fluor 405 to primary antibodies. By following these detailed steps, researchers can reliably produce high-quality fluorescently labeled antibodies for a wide range of applications. It is important to optimize the molar ratio of dye to antibody for each specific antibody to achieve the desired degree of labeling and maintain antibody functionality. Proper purification and storage are critical to ensure the performance and longevity of the conjugated antibody.

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